Manganous chloride is used in the preparation of other manganese compounds in a laboratory setting . It’s produced by treating manganese (IV) oxide with concentrated hydrochloric acid .
Manganous chloride has been studied for its impact on biological activity . It’s also used as a neuronal contrast agent for enhanced magnetic resonance imaging .
Manganous chloride is used as a precursor for the solvothermal synthesis of cathode materials, manganese titanite and ferrite, nanoparticles, polyoxometallates, metal-organic frameworks, single-molecule magnets, magnetic coordination polymers, magnetic coordination clusters, and other magnetic Mn(II) complexes .
Manganous chloride is a precursor to organomanganese reagents in organic chemistry . Organomanganese compounds are used in various chemical reactions, including the formation of carbon-carbon bonds and the functionalization of organic molecules .
Manganous chloride is mainly used in the production of dry cell batteries . It’s used in the manufacture of manganese dioxide, which is a common component of alkaline batteries .
Manganous chloride is used as a feed additive for all animal species . It’s considered safe for all animal species/categories .
Manganese(II) salts, including Manganous chloride, are paramagnetic . This means they are attracted to magnetic fields. As such, the presence of these salts can profoundly affect NMR (Nuclear Magnetic Resonance) spectra . This property is useful in various fields, including chemistry and medicine, where NMR is used for the analysis of molecular structures.
Manganous chloride is used in the preparation of other manganese compounds . For example, it can be used to produce manganese(III) chloride, a compound used in organic synthesis and as a textile bleach .
Manganous chloride has been used as a fixed point in thermometry . This is due to its specific and stable transition temperature, making it useful in calibrating thermometers .
Manganese dichloride, chemically represented as manganese(II) chloride (MnCl₂), is an inorganic compound consisting of manganese and chlorine. It exists in several hydrated forms, with the tetrahydrate (MnCl₂·4H₂O) being the most prevalent. The compound typically appears as a pale pink crystalline solid due to the high-spin d⁵ electron configuration of manganese(II), which is characteristic of many transition metal complexes
In biological research, MnCl₂ acts as a source of manganese (Mn²⁺) ions. Manganese is a critical cofactor for numerous enzymes, playing essential roles in energy metabolism, free radical scavenging, and protein synthesis []. The specific mechanism of action depends on the enzyme and biological process involved.
Research indicates that manganese dichloride interacts with various biological systems, influencing enzymatic activities and metabolic pathways. Studies have shown its potential therapeutic applications, particularly in neurology and neuroimaging. Additionally, its paramagnetic properties make it useful in nuclear magnetic resonance spectroscopy for studying vesicle sizes in phospholipid solutions
Manganese dichloride shares similarities with other halides of manganese but exhibits unique properties due to its specific coordination chemistry and hydration states. Here are some comparable compounds: Manganese dichloride's unique coordination chemistry and its role as a precursor for organomanganese compounds set it apart from these similar compounds, making it a versatile reagent in both industrial and laboratory settings
Compound Formula Key Characteristics Manganese(II) bromide MnBr₂ Similar structure; more soluble than MnCl₂ Manganese(II) iodide MnI₂ Less common; exhibits different solubility behavior Manganese(IV) oxide MnO₂ Oxidation state difference; strong oxidizing agent Potassium permanganate KMnO₄ Strong oxidizer; distinct applications in redox chemistry Manganese(III) chloride MnCl₃ Higher oxidation state; different reactivity
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Related CAS
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)
Mechanism of Action
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.
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Absorption Distribution and Excretion
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.
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Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...
General Manufacturing Information
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Interactions
Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.
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